molecular formula C11H10Cl2O3 B1360701 5-(2,3-Dichlorophenyl)-5-oxovaleric acid CAS No. 898791-10-1

5-(2,3-Dichlorophenyl)-5-oxovaleric acid

Cat. No. B1360701
CAS RN: 898791-10-1
M. Wt: 261.1 g/mol
InChI Key: XCHMPAYESAHTMQ-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)-5-oxovaleric acid (DCVO) is a naturally occurring compound that has been studied extensively for its potential applications in scientific research. DCVO is a derivative of oxalic acid and is composed of two chlorine atoms and one oxygen atom attached to a five-carbon backbone. It is a white, crystalline solid with a melting point of 292°C and a boiling point of 547°C. DCVO has been studied for its ability to act as an intermediate in various oxidation reactions, as well as for its potential applications in the treatment of certain diseases.

Scientific Research Applications

Brown and Beige Adipose Tissue Regulation

  • Metabolite Interorgan Signaling: Brown and beige adipose tissues are recognized as endocrine organs, influencing skeletal muscle and adipose tissue metabolism, thus affecting systemic energy expenditure. Metabolites such as 3-methyl-2-oxovaleric acid, related to 5-oxovaleric acids, play a role in this regulatory network, suggesting potential relevance of similar compounds like 5-(2,3-Dichlorophenyl)-5-oxovaleric acid in such processes (Whitehead et al., 2021).

Anti-Inflammatory and Antimicrobial Effects

  • Phospholipase A2 Inhibition: Compounds including 5-(2,3-dichlorophenyl)-5-oxovaleric acid derivatives have shown significant inhibitory effects on phospholipase A2, an enzyme critical in inflammation. This suggests their potential as novel nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

Photodynamic Therapy in Cancer

  • 5-Aminolevulinic Acid Studies: While not directly studying 5-(2,3-Dichlorophenyl)-5-oxovaleric acid, research on 5-aminolevulinic acid, a structurally related compound, in photodynamic therapy for nasopharyngeal carcinoma, underscores the potential therapeutic applications of similar compounds (Betz et al., 2002).

Chemical Synthesis and Characterization

  • Novel Compound Synthesis: The synthesis and characterization of compounds, including derivatives of 5-(2,3-Dichlorophenyl)-5-oxovaleric acid, contribute to the development of new molecules with potential biological activity, as seen in studies focusing on the synthesis of related compounds (Sayed et al., 2003).

Novel Applications in Nonlinear Optics

  • Nonlinear Optical Properties: Some compounds structurally related to 5-(2,3-Dichlorophenyl)-5-oxovaleric acid have been studied for their nonlinear optical properties, indicating potential applications in photophysical technologies (Murthy et al., 2013).

properties

IUPAC Name

5-(2,3-dichlorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHMPAYESAHTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645409
Record name 5-(2,3-Dichlorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898791-10-1
Record name 2,3-Dichloro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dichlorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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